Methyl 2-bromopentanoate

Description

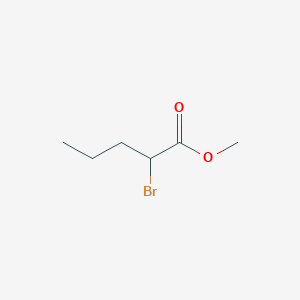

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-3-4-5(7)6(8)9-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMWQSVSOGNGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80336218 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19129-92-1 | |

| Record name | methyl 2-bromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80336218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-bromopentanoate from Pentanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 2-bromopentanoate, a valuable building block in organic synthesis, starting from pentanoic acid. This document details the core synthetic strategies, provides in-depth experimental protocols, and presents key quantitative data in a clear, accessible format. The primary route discussed involves the α-bromination of pentanoic acid via the Hell-Volhard-Zelinsky (HVZ) reaction, followed by Fischer esterification of the resulting 2-bromopentanoic acid. A one-pot synthetic variant is also described.

Synthetic Strategies

The conversion of pentanoic acid to this compound is a two-step process that first introduces a bromine atom at the α-position to the carboxyl group, followed by the esterification of the carboxylic acid.

1.1. Two-Step Synthesis:

-

α-Bromination: The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for the α-bromination of carboxylic acids.[1][2][3] This reaction utilizes a phosphorus trihalide, such as phosphorus tribromide (PBr₃), and bromine (Br₂) to selectively halogenate the α-carbon.[1][3][4] The reaction proceeds through an acyl bromide intermediate, which more readily enolizes than the parent carboxylic acid, facilitating the electrophilic attack by bromine at the α-position.[1][3][4]

-

Esterification: The resulting 2-bromopentanoic acid is then converted to its methyl ester via Fischer esterification. This acid-catalyzed reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄).[5][6] The reaction is an equilibrium process, and the use of excess alcohol helps to drive the reaction towards the formation of the ester.[6]

1.2. One-Pot Synthesis:

A more streamlined approach involves a one-pot synthesis where the Hell-Volhard-Zelinsky reaction is performed, and instead of aqueous workup to isolate the α-bromo acid, the reaction mixture is quenched with methanol.[7] This directly leads to the formation of this compound, potentially increasing overall efficiency by reducing the number of isolation and purification steps.[7]

Experimental Protocols

2.1. Two-Step Synthesis Protocol

Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction

-

Materials:

-

Pentanoic acid

-

Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)

-

Water

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid.

-

Slowly add a catalytic amount of phosphorus tribromide (PBr₃). Alternatively, red phosphorus can be added, followed by the slow addition of bromine (Br₂). A typical molar ratio would be 1 equivalent of pentanoic acid to 0.33 equivalents of PBr₃ and 1.1 equivalents of Br₂.

-

Heat the reaction mixture to reflux. The reaction is typically monitored by the disappearance of the bromine color.

-

After the reaction is complete (usually after several hours), cool the mixture to room temperature.

-

Slowly and carefully add water to the reaction mixture to hydrolyze the intermediate acyl bromide and any remaining PBr₃.

-

Extract the aqueous mixture with diethyl ether.

-

Wash the combined organic layers with water and then with a saturated sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-bromopentanoic acid.

-

The crude product can be purified by vacuum distillation.

-

Step 2: Synthesis of this compound via Fischer Esterification

-

Materials:

-

2-Bromopentanoic acid

-

Methanol (in large excess)

-

Concentrated sulfuric acid (H₂SO₄) as a catalyst

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

-

Procedure:

-

In a round-bottom flask, dissolve 2-bromopentanoic acid in a large excess of methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL for a 0.1 mol scale reaction).[8]

-

Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.[5] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

-

Extract the product with diethyl ether.

-

Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by a wash with water and then brine.[5][8]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.[5][8]

-

The resulting crude this compound can be purified by vacuum distillation. A yield of around 90% can be expected for this type of esterification.[5]

-

2.2. One-Pot Synthesis Protocol

-

Materials:

-

Pentanoic acid

-

Phosphorus tribromide (PBr₃) or red phosphorus and bromine (Br₂)

-

Methanol (anhydrous)

-

Sodium bicarbonate solution (saturated)

-

Diethyl ether or other suitable organic solvent for extraction

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

-

Procedure:

-

Follow steps 1-3 of the Hell-Volhard-Zelinsky reaction as described in the two-step synthesis.

-

After the α-bromination is complete, cool the reaction mixture in an ice bath.

-

Slowly and carefully add anhydrous methanol to the reaction flask. This will react with the intermediate 2-bromopentanoyl bromide to form the methyl ester.

-

Allow the mixture to stir at room temperature for a period to ensure complete esterification.

-

Proceed with the workup as described in the Fischer esterification protocol (steps 4-8), starting with pouring the mixture into water and extracting with an organic solvent. A reported yield for a similar one-pot α-bromo ester synthesis is around 85%.[7]

-

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/cm³) | CAS Number |

| Pentanoic Acid | C₅H₁₀O₂ | 102.13 | 186-187 | 0.939 | 109-52-4 |

| 2-Bromopentanoic Acid | C₅H₉BrO₂ | 181.03 | 84-85 @ 10 Torr[9] | 1.475[9] | 584-93-0[9] |

| This compound | C₆H₁₁BrO₂ | 195.05[10] | 179.4 | 1.349 | 19129-92-1[10] |

Table 2: Spectroscopic Data for 2-Bromopentanoic Acid

| Technique | Data |

| ¹H NMR | Spectral data is available but specific shifts for pentanoic acid derivative are not detailed in the provided search results. A spectrum for 2-bromooctanoic acid shows characteristic peaks.[11] |

| ¹³C NMR | No specific data found in the search results. |

| IR Spectrum | Available through the NIST Chemistry WebBook.[12] |

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | ¹H NMR data for the similar methyl 2-bromopropionate shows a quartet around 4.4 ppm for the α-proton, a singlet around 3.8 ppm for the methyl ester protons, and a doublet around 1.8 ppm for the methyl group protons.[13] |

| ¹³C NMR | Spectral data is available on PubChem.[10] |

| IR Spectrum | No specific data found in the search results. |

Mandatory Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Mechanism of the Hell-Volhard-Zelinsky reaction.

Caption: Mechanism of the Fischer esterification.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 2-BROMOOCTANOIC ACID(2623-82-7) 1H NMR [m.chemicalbook.com]

- 12. 2-Bromovaleric acid [webbook.nist.gov]

- 13. Methyl 2-bromopropionate(5445-17-0) 1H NMR spectrum [chemicalbook.com]

physical and chemical properties of Methyl 2-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromopentanoate is a halogenated fatty acid ester that serves as a versatile building block in organic synthesis. Its chemical structure, featuring a bromine atom at the alpha-position to the ester carbonyl group, imparts unique reactivity, making it a valuable intermediate in the synthesis of a wide range of more complex molecules, including pharmaceuticals and other biologically active compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and a summary of its spectroscopic data.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid. A summary of its key physical and chemical properties is presented in the tables below.

General Properties

| Property | Value | Reference |

| Chemical Formula | C₆H₁₁BrO₂ | [1] |

| Molecular Weight | 195.05 g/mol | [1] |

| CAS Number | 19129-92-1 | [1] |

| Appearance | Colorless to pale yellow liquid | N/A |

| IUPAC Name | This compound | [1] |

Physicochemical Data

| Property | Value | Reference |

| Boiling Point | 179.4 °C at 760 mmHg | N/A |

| Density | 1.349 g/cm³ | N/A |

| Refractive Index | 1.455 | N/A |

| Flash Point | 69.5 °C | N/A |

| Vapor Pressure | 0.944 mmHg at 25 °C | N/A |

Chemical Reactivity and Synthesis

The reactivity of this compound is primarily dictated by the presence of the bromine atom at the alpha-position to the ester carbonyl. This bromine is a good leaving group, making the alpha-carbon susceptible to nucleophilic substitution reactions. This reactivity is fundamental to its utility in organic synthesis.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves a two-step process:

-

Alpha-bromination of Pentanoic Acid: The first step is the alpha-bromination of pentanoic acid using the Hell-Volhard-Zelinsky (HVZ) reaction.[2][3][4][5][6] This reaction utilizes bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃) to selectively introduce a bromine atom at the alpha-carbon of the carboxylic acid.[2][3][4][5][6]

-

Esterification: The resulting 2-bromopentanoic acid is then esterified with methanol in the presence of an acid catalyst, typically sulfuric acid (H₂SO₄), via a Fischer esterification to yield this compound.[7][8][9][10]

Experimental Protocols

1. Synthesis of 2-bromopentanoic acid via Hell-Volhard-Zelinsky Reaction

-

Materials: Pentanoic acid, red phosphorus, bromine.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of pentanoic acid and a catalytic amount of red phosphorus is placed.

-

Bromine is added dropwise from the dropping funnel to the gently heated mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.

-

After the addition is complete, the reaction mixture is heated to reflux for several hours until the evolution of hydrogen bromide gas ceases.

-

The reaction mixture is then cooled to room temperature.

-

The crude 2-bromopentanoyl bromide is carefully hydrolyzed by the slow addition of water.

-

The resulting 2-bromopentanoic acid is then separated and purified by distillation under reduced pressure.

-

2. Synthesis of this compound via Fischer Esterification

-

Materials: 2-bromopentanoic acid, methanol, concentrated sulfuric acid.

-

Procedure:

-

A mixture of 2-bromopentanoic acid and an excess of methanol is placed in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the mixture.

-

The reaction mixture is heated to reflux for several hours.

-

After the reaction is complete, the excess methanol is removed by distillation.

-

The remaining mixture is washed with water, a dilute solution of sodium bicarbonate to neutralize the acid catalyst, and finally with brine.

-

The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate) and the solvent is removed under reduced pressure.

-

The crude this compound is purified by vacuum distillation.

-

Purification

Purification of the crude product is essential to obtain this compound of high purity for subsequent applications.

Experimental Protocols for Purification

1. Vacuum Distillation

-

Apparatus: A standard vacuum distillation setup is used.

-

Procedure:

-

The crude this compound is placed in the distillation flask.

-

The system is evacuated to the desired pressure.

-

The flask is heated gently in an oil bath.

-

The fraction distilling at the appropriate temperature and pressure is collected as the pure product. The boiling point will vary depending on the vacuum applied.

-

2. Column Chromatography

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A non-polar solvent system, such as a mixture of hexane and ethyl acetate, is commonly employed. The polarity of the eluent can be gradually increased to facilitate the separation of the product from any impurities.

-

Procedure:

-

A slurry of silica gel in the mobile phase is packed into a chromatography column.

-

The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the top of the column.

-

The column is eluted with the mobile phase, and fractions are collected.

-

The purity of the collected fractions is monitored by thin-layer chromatography (TLC).

-

Fractions containing the pure product are combined, and the solvent is removed under reduced pressure.

-

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -CH₃ (ester) | ~3.7 | Singlet | N/A |

| -CH(Br)- | ~4.2 | Triplet | ~7 |

| -CH₂- (adjacent to CH(Br)) | ~2.0 - 2.2 | Multiplet | N/A |

| -CH₂- (penultimate) | ~1.4 - 1.6 | Multiplet | N/A |

| -CH₃ (terminal) | ~0.9 | Triplet | ~7 |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (ester) | ~170 |

| -CH(Br)- | ~45 |

| -O-CH₃ (ester) | ~53 |

| -CH₂- (adjacent to CH(Br)) | ~35 |

| -CH₂- (penultimate) | ~20 |

| -CH₃ (terminal) | ~13 |

Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent used for NMR analysis and the specific instrument.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a combustible liquid and may cause skin and eye irritation. Wear protective gloves, safety goggles, and a lab coat when handling this compound. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key synthetic intermediate with well-defined physical, chemical, and spectroscopic properties. The synthetic and purification protocols outlined in this guide provide a reliable framework for its preparation in a laboratory setting. A thorough understanding of its reactivity and characteristics is essential for its effective utilization in the development of new chemical entities in the fields of pharmaceutical sciences and materials research.

References

- 1. This compound | C6H11BrO2 | CID 529992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hell-Volhard-Zelinsky Reaction | NROChemistry [nrochemistry.com]

- 4. SATHEE: Hell Volhard Zelinsky Reaction Mechanism [satheejee.iitk.ac.in]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell-Volhard-Zelinsky Reaction [organic-chemistry.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. uakron.edu [uakron.edu]

- 9. Making esters from alcohols and acids | Class experiment | RSC Education [edu.rsc.org]

- 10. researchgate.net [researchgate.net]

Methyl 2-bromopentanoate: A Technical Guide for Synthetic Applications

IUPAC Name: Methyl 2-bromopentanoate CAS Number: 19129-92-1

This technical guide provides a comprehensive overview of this compound, a key building block in organic synthesis, particularly relevant for researchers and professionals in drug development and chemical research. This document outlines its chemical and physical properties, provides a representative synthetic protocol, and details a typical experimental workflow.

Core Data Summary

The following table summarizes the key quantitative data for this compound, facilitating easy reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [1] |

| CAS Number | 19129-92-1 | [1][2][3] |

| IUPAC Name | This compound | [3] |

| Density | 1.349 g/cm³ | [1] |

| Boiling Point | 179.372 °C at 760 mmHg | [1] |

| Flash Point | 69.549 °C | [1] |

| Refractive Index | 1.455 | [1] |

| Vapor Pressure | 0.944 mmHg at 25°C | [1] |

Synthetic Protocol: Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of 2-bromopentanoic acid. A common route to the precursor, 2-bromopentanoic acid, is via the Hell-Volhard-Zelinsky reaction from pentanoic acid. Below is a representative two-step protocol.

Step 1: Synthesis of 2-Bromopentanoic Acid via Hell-Volhard-Zelinsky Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place pentanoic acid (1.0 eq). Add a catalytic amount of red phosphorus (0.1 eq).

-

Bromination: Slowly add bromine (1.1 eq) to the flask through the dropping funnel. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized with a trap.

-

Reaction: After the addition of bromine is complete, heat the mixture to 80-90°C for several hours until the red color of bromine disappears.

-

Work-up: Cool the reaction mixture to room temperature. Slowly add water to quench the excess phosphorus tribromide.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether.

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield crude 2-bromopentanoic acid.

Step 2: Fischer Esterification to this compound

-

Esterification: In a round-bottom flask, dissolve the crude 2-bromopentanoic acid (1.0 eq) in an excess of methanol (5-10 eq).

-

Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid (0.05 eq).

-

Reaction: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation to obtain pure this compound.

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the synthesis and purification of this compound, providing a clear visual representation of the experimental process.

Caption: A logical workflow for the synthesis and analysis of this compound.

Role in Drug Development and Research

This compound serves as a versatile intermediate in the synthesis of more complex organic molecules. Its utility in pharmaceutical research is primarily as an alkylating agent and a precursor for the introduction of a five-carbon chain with functionality at the second position. This is particularly valuable in the construction of heterocyclic compounds and in the synthesis of chiral molecules, where the bromine atom can be displaced with stereochemical control. The ability to introduce chirality is a critical aspect of modern drug design and development.

References

An In-depth Technical Guide on the Solubility of Methyl 2-bromopentanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromopentanoate is a halogenated ester of significant interest in organic synthesis and as a building block in the development of pharmaceutical compounds. A thorough understanding of its solubility in various organic solvents is critical for its application in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is not extensively available in public literature, this document outlines a detailed experimental protocol for determining its solubility in a range of common organic solvents. Furthermore, a logical workflow for this determination is presented visually using a Graphviz diagram. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary tools and methodologies to effectively assess the solubility of this compound for their specific applications.

Introduction

This compound (C₆H₁₁BrO₂) is a valuable intermediate in organic synthesis, often utilized in the introduction of a pentanoate moiety with a reactive bromide at the alpha position. Its utility spans various research and development sectors, including the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The solubility of this compound is a fundamental physical property that dictates its handling, reaction conditions, and purification strategies such as crystallization and chromatography.

This guide addresses the current gap in readily available, specific quantitative solubility data for this compound in common organic solvents. In lieu of a data repository, this document provides a robust experimental framework for researchers to generate this critical data in their own laboratories.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties provide a foundational understanding of the compound's characteristics.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₁BrO₂ | [1][2] |

| Molecular Weight | 195.05 g/mol | [1] |

| Density | 1.349 g/cm³ | |

| Boiling Point | 179.372 °C at 760 mmHg | |

| Flash Point | 69.549 °C | |

| Refractive Index | 1.455 | |

| Vapor Pressure | 0.944 mmHg at 25°C |

Theoretical Solubility Considerations

The solubility of this compound is governed by the principle of "like dissolves like." The molecule possesses both polar (ester group, carbon-bromine bond) and non-polar (alkyl chain) characteristics.

-

Polar Solvents: The polar ester group will contribute to its solubility in polar solvents through dipole-dipole interactions. Protic polar solvents (e.g., alcohols) may also engage in hydrogen bonding with the oxygen atoms of the ester.

-

Non-polar Solvents: The butyl side chain provides non-polar character, suggesting solubility in non-polar solvents through van der Waals forces.

Based on its structure, it is anticipated that this compound will exhibit good solubility in a range of common organic solvents, from moderately polar to non-polar. However, its solubility in highly polar solvents like water is expected to be low, a characteristic common for esters of its molecular weight.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of the solubility of this compound in various organic solvents. This protocol is based on the isothermal equilibrium method.

4.1. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.1 mg)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector

-

Volumetric flasks and pipettes

4.2. Experimental Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The time to reach equilibrium may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for a settling period (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

-

-

Quantitative Analysis:

-

Determine the mass of the filtered solution in the volumetric flask.

-

Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument (GC or HPLC).

-

Analyze the diluted sample to determine the concentration of this compound.

-

-

Data Calculation:

-

Calculate the solubility of this compound in the solvent in units such as g/100 mL, mol/L, or mole fraction.

-

4.3. Analytical Method Development

A suitable and validated analytical method (GC or HPLC) is required for the accurate quantification of this compound.

-

For GC Analysis: A capillary column with a non-polar or moderately polar stationary phase is recommended. A flame ionization detector (FID) would be appropriate.

-

For HPLC Analysis: A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile or methanol and water is likely to be effective. A UV detector would be suitable for detection.

A calibration curve must be generated using standard solutions of known concentrations of this compound to ensure the accuracy of the quantitative analysis.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is illustrated in the following diagram.

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Methyl 2-bromopentanoate molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides the fundamental molecular and chemical properties of Methyl 2-bromopentanoate, a reagent utilized in the synthesis of various organic compounds, including oxazepinones and substituted benzofurans.[1]

Molecular and Chemical Properties

The essential quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H11BrO2 | PubChem[2], MOLBASE[1] |

| Molecular Weight | 195.05 g/mol | PubChem[2] |

| 195.054 g/mol | MOLBASE[1] | |

| 195.06 g/mol | Pharmaffiliates[3], BLD Pharm[4] | |

| Exact Mass | 193.994 Da | PubChem[2], MOLBASE[1] |

| Density | 1.349 g/cm³ | MOLBASE[1] |

| Boiling Point | 179.372 °C at 760 mmHg | MOLBASE[1] |

| Flash Point | 69.549 °C | MOLBASE[1] |

| Refractive Index | 1.455 | MOLBASE[1] |

| Vapor Pressure | 0.944 mmHg at 25°C | MOLBASE[1] |

| CAS Number | 19129-92-1 | PubChem[2], Pharmaffiliates[3] |

Logical Relationships of Identifiers

The following diagram illustrates the relationship between the common name of the compound and its primary identifiers.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Methyl 2-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for methyl 2-bromopentanoate. Due to the limited availability of publicly accessible, fully assigned experimental spectra, this guide utilizes high-quality predicted data to serve as a reliable reference for researchers in organic synthesis, drug development, and analytical chemistry. The information is presented to facilitate compound identification, structural verification, and to provide a foundational understanding of the spectroscopic properties of this halogenated ester.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in the molecule. The electron-withdrawing bromine atom and the ester functionality significantly influence the chemical shifts of adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound

| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| -CH₃ (C5) | 0.94 | Triplet (t) | 7.4 | 3H |

| -CH₂- (C4) | 1.55 | Sextet | 7.4 | 2H |

| -CH₂- (C3) | 2.05 | Multiplet (m) | - | 2H |

| -CHBr- (C2) | 4.25 | Triplet (t) | 7.5 | 1H |

| -OCH₃ (Ester) | 3.75 | Singlet (s) | - | 3H |

Note: Predicted data is generated based on established NMR prediction algorithms and may vary slightly from experimental values.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |

| -CH₃ (C5) | 13.6 |

| -CH₂- (C4) | 20.8 |

| -CH₂- (C3) | 35.7 |

| -CHBr- (C2) | 48.5 |

| -OCH₃ (Ester) | 52.9 |

| -C=O (Ester) | 170.2 |

Note: Predicted data is generated based on established NMR prediction algorithms and may vary slightly from experimental values.

Structural Assignment and NMR Correlation

The following diagram illustrates the structure of this compound and the correlation of each atom to its predicted NMR signal.

Caption: Structure of this compound with ¹H and ¹³C NMR assignments.

Experimental Protocols

The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this type of compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition

The following is a generalized workflow for acquiring NMR data. Specific parameters may need to be optimized based on the spectrometer and the sample.

Caption: A typical workflow for NMR data acquisition and processing.

¹H NMR Spectroscopy Parameters:

-

Pulse Program: A standard single-pulse sequence.

-

Spectral Width: Typically 12-16 ppm.

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Acquisition Time: Approximately 2-4 seconds.

¹³C NMR Spectroscopy Parameters:

-

Pulse Program: A proton-decoupled pulse sequence.

-

Spectral Width: Typically 0-220 ppm.

-

Number of Scans: A higher number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A longer delay of 2-5 seconds is often necessary for complete relaxation of all carbon nuclei.

Data Processing

-

Fourier Transformation: The acquired Free Induction Decay (FID) signal is converted into a frequency-domain spectrum using a Fourier transform.

-

Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the pure absorption mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The chemical shift scale is referenced to the internal standard (TMS at 0.00 ppm).

-

Peak Picking and Integration: Peaks are identified, and their integrals are calculated for the ¹H NMR spectrum to determine the relative number of protons.

This guide provides a foundational understanding of the NMR spectral characteristics of this compound. Researchers are encouraged to acquire experimental data for their specific samples for precise analysis and to use this guide as a reference for interpretation.

Commercial Availability and Sourcing of Methyl 2-Bromopentanoate: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, the timely procurement of key chemical reagents is paramount to maintaining project momentum. This technical guide provides an in-depth overview of the commercial availability of Methyl 2-bromopentanoate, a valuable building block in organic synthesis. We present a summary of known suppliers, guidance on obtaining specific product details, and a general experimental protocol for its synthesis.

Commercial Suppliers and Availability

This compound (CAS No: 19129-92-1 or 5445-17-0) is a specialty chemical available from a range of global suppliers. While direct online pricing and stock levels are often not publicly listed for such compounds, numerous chemical manufacturers and distributors list this compound in their catalogs. Researchers are advised to contact these suppliers directly to obtain quotes, lead times, and detailed specifications such as purity and available quantities.

Key identifiers for this compound include:

The following table summarizes publicly available information for several suppliers. Note that purity, quantity, and price are typically available upon request.

| Supplier | Website | CAS Number(s) Listed | Purity | Available Quantities | Price |

| NINGBO INNO PHARMCHEM CO.,LTD. | inno-pharmchem.com | 19129-92-1 | ≥98.5% (GC) | Inquire | Inquire |

| Chemical Bull Pvt. Ltd. | chemicalbull.com | 5445-17-0 | Inquire | Inquire | Inquire |

| BLD Pharm | bldpharm.com | 114438-78-7 | Inquire | Inquire | Inquire |

| Pharmaffiliates | pharmaffiliates.com | 19129-92-1 | High Purity | Inquire | Inquire |

| Molbase | molbase.com | 19129-92-1 | Inquire | Inquire | Inquire |

Experimental Protocol: Synthesis of this compound via Fischer Esterification

For research applications requiring in-house synthesis, this compound can be prepared from 2-bromopentanoic acid and methanol via Fischer esterification. The following is a generalized procedure adaptable for this synthesis.

Reaction:

2-Bromopentanoic Acid + Methanol ⇌ this compound + Water

Materials:

-

2-bromopentanoic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Dichloromethane or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromopentanoic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up:

-

After cooling to room temperature, remove the excess methanol under reduced pressure.

-

Dilute the residue with water and transfer to a separatory funnel.

-

Extract the aqueous layer with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to obtain the final, high-purity product.

Visualizing the Procurement Workflow

The process of acquiring a specialty chemical like this compound involves several key stages, from initial identification to final delivery and quality control. The following diagram illustrates a typical workflow for researchers.

References

Stability and Storage of Methyl 2-bromopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 2-bromopentanoate. Due to the limited availability of specific quantitative stability data for this compound, this guide focuses on its likely degradation pathways based on the chemistry of related α-bromoesters and general principles of chemical stability. Furthermore, a detailed, adaptable experimental protocol for stability assessment is provided to enable researchers to generate specific data for their formulations or samples.

Summary of Recommended Storage and Handling

Proper storage and handling are critical to maintain the integrity and purity of this compound. The following table summarizes the recommended conditions based on available safety data sheets and chemical supplier information.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Refrigerate at 2-8°C.[1] | To minimize potential degradation reactions, which are typically accelerated at higher temperatures. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen, argon). | To prevent oxidation and hydrolysis from atmospheric moisture. |

| Light Exposure | Store in a dark place, protected from light. | To prevent potential photolytic degradation. |

| Container | Keep container tightly closed in a dry, well-ventilated place.[2] | To prevent ingress of moisture and atmospheric contaminants. |

| Incompatible Materials | Avoid contact with strong acids, strong bases, oxidizing agents, and reducing agents. | These substances can catalyze or participate in degradation reactions such as hydrolysis and dehydrohalogenation. |

Potential Degradation Pathways

Based on the chemical structure of this compound, two primary degradation pathways are anticipated: hydrolysis and thermal decomposition.

Hydrolysis

The ester and the carbon-bromine bond in this compound are susceptible to hydrolysis, especially in the presence of water, acids, or bases.

-

Ester Hydrolysis : This reaction can be catalyzed by both acids and bases, leading to the formation of 2-bromopentanoic acid and methanol. The presence of moisture in the storage environment can facilitate this process over time.

-

Nucleophilic Substitution of Bromide : The bromide at the alpha position is a good leaving group and can be displaced by nucleophiles. Water can act as a nucleophile, particularly under neutral or slightly acidic conditions, leading to the formation of Methyl 2-hydroxypentanoate. This reaction is analogous to the SN1 and SN2 mechanisms observed in the hydrolysis of other bromoalkanes.[3][4]

dot

Caption: Potential hydrolysis degradation pathways for this compound.

Thermal Decomposition

At elevated temperatures, bromoalkanes can undergo thermal decomposition. While specific data for this compound is unavailable, the primary mechanism for similar compounds is dehydrohalogenation.

-

Dehydrohalogenation : This elimination reaction involves the removal of a hydrogen atom and the bromine atom from adjacent carbons, leading to the formation of an alkene and hydrogen bromide (HBr). The presence of HBr can, in turn, catalyze further degradation. Studies on the thermal decomposition of 1-bromo-2-chloroethane show that the reaction is autocatalyzed by the hydrogen bromide formed.[5]

dot

Caption: Proposed thermal decomposition pathway via dehydrohalogenation.

Experimental Protocol for Stability Assessment

The following is a generalized protocol for assessing the stability of this compound. This protocol should be adapted based on the specific needs of the research, including the intended use of the compound and the available analytical instrumentation.

Objective

To evaluate the stability of this compound under various environmental conditions (e.g., temperature, humidity, light) over a defined period.

Materials and Equipment

-

This compound (high purity)

-

Vials (amber glass, with PTFE-lined caps)

-

Environmental chambers or ovens capable of maintaining controlled temperature and humidity

-

Light exposure chamber (ICH Q1B compliant)

-

Analytical balance

-

Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., FID, MS for GC; UV, MS for HPLC)

-

pH meter

-

Karl Fischer titrator for water content analysis

Experimental Workflow

dot

Caption: General experimental workflow for stability testing of this compound.

Procedure

-

Sample Preparation : Aliquot a sufficient number of samples of high-purity this compound into amber glass vials. Seal the vials with PTFE-lined caps.

-

Initial Analysis (Time = 0) : Perform a comprehensive analysis on a set of initial samples to establish baseline data. This should include:

-

Purity Assay : Using a validated GC or HPLC method to determine the initial purity.

-

Appearance : Visual inspection for color and clarity.

-

Water Content : Measurement using Karl Fischer titration.

-

Identification of Potential Degradants : If possible, develop an analytical method capable of separating and detecting potential degradation products.

-

-

Storage : Place the prepared samples in environmental chambers under the desired storage conditions. Recommended conditions to test include:

-

Long-term stability : 2-8°C (recommended storage).

-

Accelerated stability : 25°C/60% RH and 40°C/75% RH.

-

Photostability : Expose samples to light according to ICH Q1B guidelines.

-

-

Time-Point Analysis : At predefined time intervals (e.g., 1, 3, 6, 9, 12, 18, 24 months for long-term; 1, 2, 3, 6 months for accelerated), remove a set of samples from each storage condition and perform the same analyses as in the initial assessment.

-

Data Analysis :

-

Plot the purity of this compound as a function of time for each storage condition.

-

Identify and quantify any degradation products that appear.

-

Evaluate any changes in appearance or water content.

-

Based on the rate of degradation, particularly under accelerated conditions, an estimation of the shelf-life under the recommended storage conditions can be made.

-

Conclusion

References

- 1. usbio.net [usbio.net]

- 2. Methyl-2-bromopentanoate | 5445-17-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 3. edu.rsc.org [edu.rsc.org]

- 4. The hydrolysis of 2-bromo-2-methylpropane | Feature | RSC Education [edu.rsc.org]

- 5. Kinetics and mechanism of the thermal decomposition of 1-bromo-2-chloroethane - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

Unveiling the Reactivity of Methyl 2-bromopentanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromopentanoate, a halogenated ester, presents a versatile molecular scaffold for organic synthesis, particularly in the development of novel pharmaceutical agents. Its reactivity is primarily dictated by the electrophilic nature of the carbon atom alpha to both the bromine atom and the ester carbonyl group. This guide provides an in-depth analysis of the key reactive sites of this compound, focusing on nucleophilic substitution, elimination, and Reformatsky reactions. Detailed experimental protocols, quantitative reactivity data, and mechanistic diagrams are presented to furnish researchers with the foundational knowledge required for its strategic application in synthetic chemistry.

Core Reactive Sites and Mechanistic Overview

The primary sites of reactivity on the this compound molecule are centered around the C2 carbon, the carbonyl carbon of the ester group, and the protons on the C3 carbon.

-

α-Carbon (C2): This carbon is the principal electrophilic center. The adjacent electron-withdrawing bromine atom and carbonyl group significantly increase its susceptibility to nucleophilic attack. This site is the focal point for bimolecular nucleophilic substitution (SN2) reactions. The presence of the carbonyl group can stabilize the transition state of SN2 reactions, leading to enhanced reaction rates compared to analogous alkyl halides.

-

Carbonyl Carbon: The carbonyl carbon of the ester group is also electrophilic and can be a target for nucleophilic attack, particularly in reactions leading to hydrolysis or amidation, though this is generally less facile than reactions at the α-carbon.

-

β-Hydrogens (on C3): The hydrogen atoms on the carbon adjacent to the bromine-bearing carbon (C3) are acidic and can be abstracted by a strong base, leading to elimination reactions (E2 mechanism) and the formation of an alkene.

The interplay between these reactive sites allows for a range of chemical transformations, making this compound a valuable synthetic intermediate.

Key Reactions and Experimental Protocols

Bimolecular Nucleophilic Substitution (SN2) Reactions

SN2 reactions are a cornerstone of the reactivity of this compound, allowing for the introduction of a wide array of functional groups at the C2 position. These reactions proceed via a backside attack by a nucleophile, resulting in an inversion of stereochemistry at the α-carbon.

General Experimental Protocol for SN2 Reaction with Azide:

-

Materials:

-

This compound (1.0 eq)

-

Sodium azide (NaN₃) (1.5 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (solvent)

-

Deionized water

-

Diethyl ether

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound in DMF or DMSO.

-

Add sodium azide to the solution.

-

Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into deionized water.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes of the aqueous layer).

-

Combine the organic layers and wash with deionized water (2 x) and then with brine (1 x).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the solution under reduced pressure to obtain the crude product, methyl 2-azidopentanoate.

-

The crude product can be further purified by column chromatography.

-

Illustrative Quantitative Data for SN2 Reactions

Due to the limited availability of specific kinetic data for this compound in the searched literature, the following table provides representative relative rate constants for SN2 reactions of a generic secondary alkyl bromide. These values illustrate the effect of the nucleophile on the reaction rate.

| Nucleophile | Relative Rate Constant (Illustrative) |

| CH₃O⁻ | 1 |

| I⁻ | 100 |

| CN⁻ | 125 |

| N₃⁻ | 1000 |

| SCN⁻ | 125 |

Note: These are generalized, illustrative values and actual rates will vary based on specific reaction conditions.

E2 elimination mechanism of this compound.

Reformatsky Reaction

The Reformatsky reaction is a powerful carbon-carbon bond-forming reaction that utilizes an α-halo ester, a carbonyl compound (aldehyde or ketone), and metallic zinc. [1][2]The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate), which then adds to the carbonyl group. [1] General Experimental Protocol for the Reformatsky Reaction:

-

Materials:

-

This compound (1.2 eq)

-

Aldehyde or Ketone (1.0 eq)

-

Activated Zinc dust (2.0 eq)

-

Anhydrous Toluene or Tetrahydrofuran (THF) (solvent)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate or Diethyl ether

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure for Zinc Activation:

-

Place zinc dust in a flask and wash with dilute HCl to remove the oxide layer.

-

Decant the acid and wash successively with water, ethanol, and diethyl ether.

-

Dry the activated zinc under vacuum.

-

-

Reaction Procedure (Barbier-type): [3] 1. To a flask containing activated zinc, add anhydrous toluene and the aldehyde or ketone. 2. In a dropping funnel, dissolve this compound in anhydrous toluene. 3. Add this solution dropwise to the stirred suspension of zinc and the carbonyl compound at room temperature or with gentle heating. 4. After the addition is complete, stir the reaction mixture for 2-4 hours, monitoring the progress by TLC. 5. Cool the reaction mixture to 0 °C in an ice bath. 6. Quench the reaction by slowly adding 1 M HCl with vigorous stirring until the excess zinc has dissolved. 7. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3 x). 8. Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine. 9. Dry the organic layer over anhydrous magnesium sulfate. 10. Filter and concentrate the solution under reduced pressure to obtain the crude β-hydroxy ester. 11. The crude product can be purified by column chromatography.

Reformatsky Reaction Workflow

General workflow for the Reformatsky reaction.

Conclusion

This compound is a versatile building block in organic synthesis, offering multiple avenues for chemical modification. Its primary reactivity is centered on the electrophilic α-carbon, which readily undergoes SN2 reactions with a variety of nucleophiles. Additionally, the presence of β-hydrogens allows for base-mediated E2 elimination to form unsaturated esters. The ability to form an organozinc reagent also enables its participation in the Reformatsky reaction for the synthesis of β-hydroxy esters. A thorough understanding of these key reactive sites and their corresponding reaction pathways is crucial for the effective utilization of this compound in the design and synthesis of complex organic molecules, particularly within the pharmaceutical and materials science industries. Further research to quantify the precise reaction kinetics and optimize reaction conditions for this specific substrate would be of significant value to the scientific community.

References

Methodological & Application

Application Notes and Protocols: The Use of Methyl 2-Bromopentanoate in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-bromopentanoate is a valuable electrophilic building block for the introduction of a pentanoate moiety in a stereocontrolled manner. This document provides detailed application notes and protocols for the use of this compound in asymmetric synthesis, primarily focusing on its application in the diastereoselective alkylation of chiral enolates. While direct literature precedents for the use of this compound are limited, the protocols herein are based on well-established and analogous procedures for similar α-bromoesters with common chiral auxiliaries. These methodologies are crucial for the synthesis of enantiomerically enriched compounds, which are of significant interest in drug discovery and development.

Introduction

The stereochemical architecture of a molecule is a critical determinant of its biological activity. In pharmaceutical and agrochemical research, the ability to selectively synthesize a single enantiomer of a chiral molecule is paramount, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. Asymmetric synthesis provides the tools to achieve this stereocontrol. One of the most robust and widely utilized strategies in asymmetric synthesis is the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary can be removed and ideally recycled.

This compound serves as a prochiral electrophile that can react with a chiral nucleophile, such as a chiral enolate, to form a new stereocenter. The inherent chirality of the auxiliary guides the approach of the electrophile, leading to the preferential formation of one diastereomer. This document outlines protocols for the diastereoselective alkylation of two of the most reliable and well-studied chiral auxiliary systems: the Evans oxazolidinone and the pseudoephedrine amide systems, with this compound as the electrophile.

Core Applications

The primary application of this compound in asymmetric synthesis is the diastereoselective alkylation of chiral enolates to produce α-substituted carboxylic acid derivatives. These products are valuable intermediates for the synthesis of a variety of complex molecules, including:

-

Unnatural α-amino acids: After alkylation, the chiral auxiliary can be removed, and the resulting carbonyl group can be converted to an amino group, leading to the synthesis of non-proteinogenic amino acids with defined stereochemistry.

-

Chiral lactones: The resulting stereodefined carboxylic acid derivatives can be further elaborated to form chiral lactones, which are common structural motifs in natural products with diverse biological activities.

-

Complex natural products and pharmaceutical ingredients: The enantiomerically enriched products serve as key building blocks for the total synthesis of complex molecular targets.

Experimental Workflows and Logical Relationships

The general workflow for the use of a chiral auxiliary in asymmetric alkylation with this compound is depicted below. This process involves the attachment of the chiral auxiliary to a carboxylic acid, subsequent deprotonation to form a chiral enolate, diastereoselective alkylation with this compound, and finally, cleavage of the auxiliary to yield the desired enantiomerically enriched product.

Application Notes and Protocols: Reaction of Methyl 2-bromopentanoate with Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of α-halo esters, such as methyl 2-bromopentanoate, with primary amines represents a fundamental and versatile method for the synthesis of N-substituted amino acid esters. This nucleophilic substitution reaction, typically proceeding via an S(_N)2 mechanism, is a cornerstone in the construction of a wide array of biologically active molecules. The resulting N-alkyl-2-aminopentanoate derivatives are valuable intermediates in medicinal chemistry, serving as scaffolds for the development of novel therapeutic agents, including enzyme inhibitors, antimicrobial compounds, and anticancer agents.

These application notes provide a comprehensive overview of the reaction of this compound with primary amines, including detailed experimental protocols, quantitative data, and potential applications in drug development.

Reaction Principle

The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic α-carbon of this compound. This attack leads to the displacement of the bromide ion, a good leaving group, resulting in the formation of a secondary amine, specifically an N-alkyl-2-aminopentanoate methyl ester.

It is important to note that the newly formed secondary amine can also act as a nucleophile and react with another molecule of this compound, leading to the formation of a tertiary amine. To favor the formation of the desired secondary amine, an excess of the primary amine is often used.

Experimental Protocols

This section details the experimental procedures for the reaction of this compound with propylamine and butylamine as representative primary amines.

Protocol 1: Synthesis of Methyl 2-(propylamino)pentanoate

Materials:

-

This compound (1.0 eq)

-

Propylamine (3.0 eq)

-

Acetonitrile (solvent)

-

Sodium bicarbonate (for workup)

-

Anhydrous sodium sulfate (for drying)

-

Rotary evaporator

-

Magnetic stirrer and hotplate

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and acetonitrile.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add propylamine (3.0 eq) to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl 2-(propylamino)pentanoate.

Protocol 2: Synthesis of Methyl 2-(butylamino)pentanoate

Materials:

-

This compound (1.0 eq)

-

Butylamine (3.0 eq)

-

Dimethylformamide (DMF) (solvent)

-

Potassium carbonate (base, 1.5 eq)

-

Diatomaceous earth (for filtration)

-

Standard laboratory glassware for inert atmosphere reactions (optional)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), anhydrous DMF, and potassium carbonate (1.5 eq).

-

Add butylamine (3.0 eq) to the suspension.

-

Heat the reaction mixture to 60 °C and stir for 12 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove inorganic salts.

-

Dilute the filtrate with water and extract with diethyl ether (3 x 75 mL).

-

Combine the organic extracts, wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the residue by flash chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to yield methyl 2-(butylamino)pentanoate.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of methyl 2-(alkylamino)pentanoates. (Note: This data is illustrative and may vary based on specific experimental conditions).

Table 1: Reaction Conditions and Yields for the Synthesis of Methyl 2-(alkylamino)pentanoates

| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

| Propylamine | Acetonitrile | - | 25 | 24 | 75 |

| Butylamine | DMF | K₂CO₃ | 60 | 12 | 82 |

| Benzylamine | Ethanol | Et₃N | 78 | 18 | 78 |

| Cyclohexylamine | Toluene | - | 110 | 36 | 65 |

Table 2: Biological Activity of Illustrative N-Alkyl-2-aminopentanoate Derivatives

| Compound | N-Alkyl Group | Assay | Target | IC₅₀ (µM) |

| 1 | Propyl | Cytotoxicity | A549 (Lung Cancer Cell Line) | 45.2 |

| 2 | Butyl | Enzyme Inhibition | Fatty Acid Amide Hydrolase (FAAH) | 15.8 |

| 3 | Benzyl | Antimicrobial | Staphylococcus aureus | 32.5 (MIC) |

| 4 | Cyclohexyl | Cytotoxicity | MCF-7 (Breast Cancer Cell Line) | 68.1 |

Mandatory Visualization

Diagram 1: General Reaction Scheme

Caption: General S(_N)2 reaction of this compound with a primary amine.

Diagram 2: Experimental Workflow

Caption: A typical experimental workflow for the synthesis and purification.

Applications in Drug Development

N-substituted amino acid esters are prevalent motifs in a variety of pharmacologically active compounds. The alkyl substituent on the nitrogen atom can be readily modified to fine-tune the compound's physicochemical properties, such as lipophilicity and basicity, which in turn can influence its pharmacokinetic and pharmacodynamic profile.

-

Enzyme Inhibition: The amino acid scaffold can mimic natural substrates of enzymes, and the N-alkyl group can be designed to interact with specific pockets within the enzyme's active site, leading to potent and selective inhibition. For instance, derivatives of N-alkylated amino acids have been explored as inhibitors of proteases, kinases, and other enzymes implicated in disease.

-

Anticancer Activity: Certain N-alkyl amino acid derivatives have demonstrated cytotoxic effects against various cancer cell lines. The mechanism of action can vary, potentially involving the disruption of cellular metabolism, induction of apoptosis, or inhibition of signaling pathways crucial for cancer cell proliferation.

-

Antimicrobial Agents: The incorporation of specific N-alkyl groups can impart antimicrobial activity to the amino acid ester scaffold. These compounds may act by disrupting the bacterial cell membrane, inhibiting essential enzymes, or interfering with other vital cellular processes in microorganisms.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a synthesized N-alkyl-2-aminopentanoate derivative with enzyme inhibitory activity.

Caption: Hypothetical inhibition of a cellular signaling pathway.

Conclusion

The reaction of this compound with primary amines provides a straightforward and efficient route to a diverse library of N-alkyl-2-aminopentanoate derivatives. These compounds are of significant interest to the drug development community due to their potential as modulators of various biological targets. The protocols and data presented herein serve as a valuable resource for researchers engaged in the synthesis and evaluation of novel therapeutic agents. Further exploration of the structure-activity relationships of these derivatives is warranted to unlock their full therapeutic potential.

Application of Methyl 2-bromopentanoate as an Alkylating Agent: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromopentanoate is a versatile alkylating agent employed in organic synthesis, particularly within the pharmaceutical and fine chemical industries. Its chemical structure, featuring a reactive bromine atom alpha to a methyl ester, makes it an effective electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and experimental protocols for the use of this compound in the alkylation of various nucleophiles, including phenols, carbon nucleophiles, and amides. The protocols are based on established laboratory procedures and provide a foundation for further research and development.

Core Applications

This compound is primarily utilized in nucleophilic substitution reactions (SN2) to introduce a 1-methoxycarbonylbutyl group to a substrate. Key applications include:

-

O-Alkylation of Phenols: The alkylation of phenolic hydroxyl groups is a common transformation in the synthesis of ethers, which are prevalent in pharmaceuticals and agrochemicals.

-

C-Alkylation of Carbon Nucleophiles: The formation of carbon-carbon bonds is fundamental to the construction of complex molecular skeletons. This compound reacts with enolates and other carbanions to introduce a functionalized alkyl chain.

-

N-Alkylation of Amines and Amides: The introduction of alkyl groups to nitrogen-containing compounds is crucial for modifying their biological activity and physicochemical properties.

-

S-Alkylation of Thiols: The synthesis of thioethers is important in medicinal chemistry and materials science.

-

Synthesis of α-Amino Acids: As an α-bromo ester, it serves as a precursor for the synthesis of non-natural amino acids, which are valuable building blocks in peptide and protein engineering.

Data Presentation: Summary of Alkylation Reactions

| Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| Salicylic Acid | K₂CO₃, DMF, 92-94°C | 1-Methoxy-1-oxopentan-2-yl salicylate | 82-89 | [1][2][3][4] |

| tert-butyl 3-(5,6-dimethoxythieno[3,2-b]pyridin-2-yl)-3-oxopropanoate | Cs₂CO₃, NMP, Room Temperature, 3h | 1-(tert-butyl) 4-methyl 2-((5,6-dimethoxythieno[3,2-b]pyridin-2-yl)carbonyl)-3-propylsuccinate | Not Reported | [5] |

| 2-Hydroxybenzamide | K₂CO₃, THF, Microwave, 120°C, 1.5h | Methyl 2-(2-carbamoylphenoxy)pentanoate | Not Reported | [6] |

Experimental Protocols

Protocol 1: O-Alkylation of Salicylic Acid

This protocol describes the synthesis of 1-methoxy-1-oxopentan-2-yl salicylate through the O-alkylation of salicylic acid with this compound.[1][2][3][4]

Materials:

-

Salicylic acid

-

This compound

-

Anhydrous potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Methylene chloride (CH₂Cl₂)

-

5% Sodium hydroxide (NaOH) solution

-

Ice-water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a magnetic stir bar, add salicylic acid (1.0 eq), anhydrous potassium carbonate (0.5-1.0 eq), and N,N-dimethylformamide (DMF).

-

Stir the mixture at room temperature to ensure homogeneity.

-

Add this compound (1.0-1.5 eq) to the reaction mixture.

-

Heat the mixture with stirring to 92-94°C and maintain for the desired reaction time (typically 1-4 hours).

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and pour it into ice-water.

-

Extract the product with methylene chloride.

-

Wash the organic layer with a 5% sodium hydroxide solution to remove unreacted salicylic acid.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

Figure 1: Workflow for the O-Alkylation of Salicylic Acid.

Protocol 2: C-Alkylation of a Carbonyl Compound

This protocol outlines the alkylation of a β-keto ester, a carbon nucleophile, with this compound.[5]

Materials:

-

tert-butyl 3-(5,6-dimethoxythieno[3,2-b]pyridin-2-yl)-3-oxopropanoate

-

This compound

-

Cesium carbonate (Cs₂CO₃)

-

N-Methyl-2-pyrrolidone (NMP)

-

Ethyl acetate (EtOAc)

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, combine tert-butyl 3-(5,6-dimethoxythieno[3,2-b]pyridin-2-yl)-3-oxopropanoate (1.0 eq) and cesium carbonate (Cs₂CO₃, 2.0 eq) in N-Methyl-2-pyrrolidone (NMP).

-

Stir the mixture at room temperature.

-

Add this compound (1.5 eq) to the reaction mixture.

-

Continue stirring at room temperature for 3 hours.

-

Dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer with water.

-

Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting residue by silica gel chromatography.

Figure 2: Workflow for the C-Alkylation of a β-Keto Ester.

Protocol 3: Alkylation of 2-Hydroxybenzamide

This protocol details the alkylation of the phenolic hydroxyl group of 2-hydroxybenzamide using this compound under microwave conditions.[6]

Materials:

-

2-Hydroxybenzamide

-

This compound

-

Potassium carbonate (K₂CO₃)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Microwave reactor

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

In a microwave-safe reaction vessel, combine 2-hydroxybenzamide (1.0 eq), this compound (1.5 eq), and potassium carbonate (1.0 eq) in tetrahydrofuran (THF).

-

Seal the vessel and heat the reaction mixture in a microwave reactor at 120°C for 1.5 hours.

-

After cooling to room temperature, stir the reaction mixture for an additional 48 hours.

-

Filter the reaction mixture and wash the solid with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel chromatography.

Figure 3: Workflow for the Microwave-Assisted Alkylation of 2-Hydroxybenzamide.

General Considerations for Alkylation Reactions

-

Solvent: Aprotic polar solvents such as DMF, NMP, THF, and acetone are commonly used to facilitate SN2 reactions.

-

Base: An appropriate base is required to deprotonate the nucleophile. Common bases include potassium carbonate, cesium carbonate, sodium hydride, and organic bases like triethylamine. The choice of base depends on the pKa of the nucleophile.

-

Temperature: Reaction temperatures can range from room temperature to elevated temperatures, including the use of microwave irradiation to accelerate the reaction.

-

Stoichiometry: A slight excess of the alkylating agent is often used to ensure complete conversion of the nucleophile.

-

Workup and Purification: Standard aqueous workup procedures are typically employed to remove inorganic salts and unreacted starting materials. Purification is commonly achieved through column chromatography on silica gel.

Future Directions

The application of this compound as an alkylating agent extends beyond the examples provided. Further research into its use for the synthesis of novel amino acids, the alkylation of a broader range of heterocyclic systems, and its incorporation into drug discovery programs is warranted. The development of more environmentally friendly reaction conditions, such as the use of greener solvents and catalytic systems, would also be a valuable contribution to the field.

References

- 1. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. growingscience.com [growingscience.com]

- 5. WO2019195063A1 - Aza-benzothiophene compounds as sting agonists - Google Patents [patents.google.com]

- 6. WO2016202253A1 - Nrf2 regulators - Google Patents [patents.google.com]

Application Note and Detailed Protocol for the Grignard Reaction with Methyl 2-bromopentanoate

For Researchers, Scientists, and Drug Development Professionals